Rh(H2O)4ATP

描述

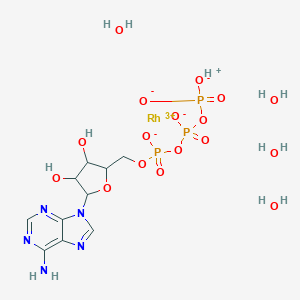

The compound Rhodium(III) tetra-aqua adenosine triphosphate (Rh(H2O)4ATP) is a coordination complex where rhodium is coordinated to four water molecules and adenosine triphosphate

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rh(H2O)4ATP typically involves the reaction of rhodium(III) chloride with adenosine triphosphate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the stability of the complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{ATP} + 4\text{H}_2\text{O} \rightarrow \text{Rh(H}_2\text{O})_4\text{ATP} + 3\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired complex.

化学反应分析

Types of Reactions

Rh(H2O)4ATP undergoes various chemical reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.

Reduction: The complex can be reduced, often leading to the formation of rhodium(II) species.

Substitution: The water molecules coordinated to rhodium can be substituted by other ligands such as amines or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligands like ammonia or phosphine are introduced under controlled pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.

科学研究应用

Chemical Reactions

Rh(H₂O)₄ATP is known for undergoing various chemical reactions:

- Oxidation : The rhodium center can be oxidized to higher oxidation states.

- Reduction : It can be reduced to form rhodium(II) species.

- Substitution : The water molecules can be substituted with other ligands, such as amines or phosphines.

Catalysis

In chemistry, Rh(H₂O)₄ATP serves as an effective catalyst in organic reactions like hydrogenation and hydroformylation. Its unique coordination environment enhances selectivity and reaction rates, making it valuable in synthetic organic chemistry.

Biological Research

The compound is studied for its interactions with biomolecules, including proteins and nucleic acids. It is utilized in enzyme assays and serves as a probe for investigating metal-protein interactions. These applications are crucial for understanding biochemical pathways and developing new therapeutic strategies.

Medicinal Chemistry

Rh(H₂O)₄ATP shows promise as an anticancer agent due to its ability to interact with DNA and proteins. This interaction could facilitate targeted drug delivery systems, enhancing the efficacy of cancer treatments by directing therapeutic agents to specific cellular targets.

Industrial Applications

In industry, Rh(H₂O)₄ATP is employed in the development of advanced materials, particularly as a catalyst in chemical manufacturing processes. Additionally, it has potential applications in sensors designed for detecting biological molecules, contributing to advancements in biosensing technologies.

Case Study 1: Catalytic Efficiency

Research has demonstrated that Rh(H₂O)₄ATP outperforms traditional catalysts in specific hydrogenation reactions due to its unique electronic properties imparted by ATP coordination. Studies show enhanced reaction rates and selectivity compared to other rhodium complexes.

Case Study 2: Anticancer Properties

In vitro studies have indicated that Rh(H₂O)₄ATP exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving DNA binding and subsequent disruption of cellular processes. This positions the compound as a candidate for further development in targeted cancer therapies.

Case Study 3: Biosensing Applications

Recent advancements have integrated Rh(H₂O)₄ATP into biosensor designs, leveraging its ability to interact with biological molecules for detecting specific analytes. Such sensors have shown promise in medical diagnostics and environmental monitoring.

作用机制

The mechanism by which Rh(H2O)4ATP exerts its effects involves the coordination of rhodium to the phosphate groups of adenosine triphosphate. This interaction can influence the electronic properties of the complex, making it an effective catalyst or probe. The molecular targets include enzymes and nucleic acids, where the rhodium center can facilitate electron transfer or binding interactions.

相似化合物的比较

Similar Compounds

Rhodium(III) chloride: A common precursor for synthesizing rhodium complexes.

Rhodium(III) acetylacetonate: Another rhodium complex used in catalysis.

Rhodium(III) nitrate: Used in various chemical reactions and as a catalyst.

Uniqueness

Rh(H2O)4ATP is unique due to its coordination with adenosine triphosphate, which imparts specific properties such as water solubility and biological relevance. This makes it distinct from other rhodium complexes that do not have such coordination environments.

生物活性

Rhodium complexes, particularly Rh(H₂O)₄ATP, have garnered attention in biochemical research due to their unique interactions with biological molecules. This article explores the biological activity of Rh(H₂O)₄ATP, focusing on its effects on enzyme activity, particularly Ca²⁺-ATPase, and its potential applications in targeting DNA mismatches.

Inhibition of Ca²⁺-ATPase

Rh(H₂O)₄ATP has been shown to inactivate sarcoplasmic reticulum Ca²⁺-ATPase, a critical enzyme for calcium ion transport in muscle cells. The inactivation process is characterized by a biphasic response to varying concentrations of Rh(H₂O)₄ATP:

- Apparent Inactivation Constants :

- First-order Rate Constants :

These constants indicate that Rh(H₂O)₄ATP binds to the catalytic nucleotide site on Ca²⁺-ATPase, leading to a stable phosphorylated intermediate and subsequent enzyme inactivation. The presence of calcium ions and ATP competes with Rh(H₂O)₄ATP for binding, affecting the overall kinetics of the reaction .

Interaction with DNA

Rhodium metalloinsertors, including Rh(H₂O)₄ATP, exhibit selective toxicity towards cells with DNA mismatches. These complexes bind specifically to mismatched DNA bases, which can trigger cell death pathways through necrosis associated with severe ATP depletion. This selectivity is crucial for the development of targeted cancer therapies aimed at mismatch repair-deficient tumors .

Study on Ca²⁺-ATPase Inhibition

A detailed examination of Rh(H₂O)₄ATP's effect on Ca²⁺-ATPase revealed that the enzyme's inactivation is not only dependent on the concentration of Rh(H₂O)₄ATP but also influenced by the presence of sodium and magnesium ions. High concentrations of sodium were found to reactivate the enzyme previously inhibited by Rh(H₂O)₄ATP, indicating a complex interplay between ion concentrations and enzyme activity .

DNA Binding Affinity

In vitro studies demonstrated that rhodium complexes have varying affinities for binding mismatched DNA. The binding dynamics were assessed through changes in pKa values and lipophilicity, indicating that modifications to the rhodium complex can enhance its biological selectivity. This work supports the hypothesis that minimizing mitochondrial uptake can improve the efficacy of these metalloinsertors in targeting nuclear DNA .

Data Table: Summary of Key Findings

| Parameter | Value |

|---|---|

| Apparent Inactivation Constant | , |

| First-order Rate Constant | , |

| DNA Binding Affinity | Varies with structural modifications |

| Reactivation by Sodium | Observed at high concentrations |

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for Rh(H₂O)₄ATP, and how can purity be ensured?

- Methodology : Synthesize Rh(H₂O)₄ATP via copolymerization with styrene or vinyl acetate in a 1:5.5 molar ratio under oxygen-free conditions to prevent premature chain termination. Use inert gas purging (e.g., nitrogen) during reactions. Purity is verified via Fourier-transform infrared spectroscopy (FTIR) to confirm absence of amine absorption at 3320 cm⁻¹, indicating successful reaction of the NH group . SEC (Size Exclusion Chromatography) with monomodal molecular weight distributions (e.g., Mw ~11,000 g mol⁻¹, polydispersity ≤1.25) ensures homogeneity .

Q. How can Rh(H₂O)₄ATP’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology : Conduct stability assays by incubating Rh(H₂O)₄ATP in buffered solutions (pH 4–11) at 25–60°C. Monitor decomposition via UV-Vis spectroscopy for absorbance shifts or turbidity. For quantitative analysis, use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. Cross-reference with pH-dependent synthesis protocols for Ca(OH)₂ (pH 4) to control alkaline degradation .

Q. Which spectroscopic techniques are most effective for characterizing Rh(H₂O)₄ATP’s coordination geometry?

- Methodology :

- FTIR : Identify axial deformations (e.g., ester carbonyl at 1724 cm⁻¹) and aromatic C-H stretches (3025–3060 cm⁻¹) .

- ¹³C NMR : Confirm copolymer composition via signal integrals (e.g., 1:5.5 molar ratio of 4ATP:styrene) .

- X-ray crystallography : Resolve Rh center geometry (if crystals are obtainable).

Advanced Research Questions

Q. How do electron transfer mechanisms in Rh(H₂O)₄ATP vary under controlled O₂ and H₂O conditions?

- Methodology : Use surface-enhanced Raman spectroscopy (SERS) with 633 nm laser excitation (0.05–0.2 mW power) to track intermediates like Ar-NH-NH-Ar. Conduct experiments in sealed chambers with adjustable O₂/H₂O levels. DFT calculations can predict vibrational frequencies for transient species (e.g., -NH-NH- vs. azo groups) . Time-resolved SERS (1–1.5 min intervals) quantifies reaction kinetics, revealing accelerated rates in O₂/H₂O coexistence due to proton-coupled electron transfer .

Q. How can conflicting data on Rh(H₂O)₄ATP’s catalytic activity in redox reactions be resolved?

- Analysis Framework :

-

Controlled variable testing : Compare studies with explicit O₂ partial pressures, laser power (plasmonic heating effects), and solvent systems (aqueous vs. organic).

-

Replication : Reproduce protocols from seminal studies (e.g., FeCl₃·6H₂O/NaOH pH 4 systems) while standardizing equipment (e.g., laser power calibration in SERS).

-

Meta-analysis : Tabulate reported rate constants and activation energies (Table 1).

Table 1 : Comparative Kinetics of Rh(H₂O)₄ATP-Mediated Reactions

Study Conditions (O₂, H₂O) Rate Constant (k, s⁻¹) Intermediate Detected? A 100% O₂, H₂O present 0.12 ± 0.03 DMAB (confirmed) B O₂-free, anhydrous 0.02 ± 0.01 None

Q. What computational strategies predict Rh(H₂O)₄ATP’s reactivity in novel catalytic cycles?

- Methodology :

- DFT/Molecular Dynamics : Model Rh coordination changes during redox using Gaussian or ORCA software. Optimize transition states for electron/proton transfers .

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict catalytic efficiency in untested conditions.

Q. Guidelines for Data Reporting

- Experimental Replicability : Document laser power, solvent purity, and O₂ levels explicitly (see for structural clarity).

- Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed crosslinking in VAc copolymers ).

属性

IUPAC Name |

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQMMOVZOZHALB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O17P3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117405-91-1 | |

| Record name | Bidentate tetraaquarhodium adenosine 5'-triphosphate complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。